molecular formula C17H15FN4O B11030730 4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11030730
M. Wt: 310.33 g/mol
InChI Key: JACGZUTZRIKGBM-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is notable for its unique structure, which combines a pyrazole ring fused with a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluoroaniline with a suitable pyrazole derivative, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Hydrazine hydrate, sodium borohydride, ethanol.

    Substitution: Halogenated derivatives, amines, thiols, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, dyes, and catalysts

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its binding affinity to molecular targets, while the pyrazoloquinoline core provides a versatile scaffold for further functionalization .

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

4-amino-1-(2-fluorophenyl)-7-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C17H15FN4O/c1-9-6-12-15(14(23)7-9)16(19)10-8-20-22(17(10)21-12)13-5-3-2-4-11(13)18/h2-5,8-9H,6-7H2,1H3,(H2,19,21)

InChI Key

JACGZUTZRIKGBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4F)N

Origin of Product

United States

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